4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a heptyloxy group at position 4, a methyl group at position 1, and two phenyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced via an etherification reaction. This involves the reaction of the pyrazole with heptyl bromide in the presence of a base such as potassium carbonate.
Substitution Reactions: The phenyl groups can be introduced through substitution reactions using phenyl halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: These compounds have similar structural features and exhibit liquid-crystalline properties.
4-(n-Heptyloxy)butan-1-ol: Known for its use in pheromone studies.
Uniqueness
4-(Heptyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy group enhances its lipophilicity, while the phenyl groups contribute to its stability and reactivity.
Properties
CAS No. |
60627-55-6 |
---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-heptoxy-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C23H28N2O/c1-3-4-5-6-13-18-26-23-21(19-14-9-7-10-15-19)24-25(2)22(23)20-16-11-8-12-17-20/h7-12,14-17H,3-6,13,18H2,1-2H3 |
InChI Key |
ZLMGXBLHENFTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.